(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new bidentate Schiff base ligand, N-((1 H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM)
has been synthesized by condensing 6-methoxypyridine-3-amine
with pyrrole-2-carbaldehyde
. Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Molecular Structure Analysis
The molecular structure of (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
and similar compounds plays a crucial role in their biological activity. For instance, the crystal structure of RIOK2-CQ211
sheds light on the molecular mechanism of inhibition .
Chemical Reactions Analysis
The chemical reactions involving This compound
and similar compounds are complex and involve multiple steps. For example, one study reported the formation of a reactive metabolite following metabolic oxidation of a 3-methoxy-2-aminopyridine compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of This compound
and similar compounds are crucial for their biological activity. For example, CQ211
exhibits potent proliferation inhibition activity against multiple cancer cell lines and demonstrates promising in vivo efficacy in mouse xenograft models .
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes .
Mode of Action
It is known to interact with its target, dipeptidyl peptidase 4 . The interaction between the compound and its target could lead to changes in the enzyme’s activity, potentially influencing glucose metabolism .
Biochemical Pathways
Given its target, it is likely to impact pathways related to glucose metabolism .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Given its target, it is likely to influence glucose metabolism, potentially leading to changes in blood glucose levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and its interaction with its target . .
Safety and Hazards
Safety and hazards associated with (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
and similar compounds are important considerations. For instance, compounds containing 3-methoxy-2-aminopyridine
demonstrated two significant safety risks: mutagenic potential and time-dependent drug-drug interaction (TDI) .
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-21-12-4-3-10(7-17-12)13(20)19-8-11(9-19)18-14-15-5-2-6-16-14/h2-7,11H,8-9H2,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXRHAJBSUNJLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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